molecular formula C14H20O3 B14369708 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol CAS No. 93128-38-2

5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol

Cat. No.: B14369708
CAS No.: 93128-38-2
M. Wt: 236.31 g/mol
InChI Key: TXKFHLOUMJTZQC-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of ethoxy and methoxy groups attached to a phenol ring, along with a 3-methylbut-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 4-methoxyphenol with 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may contribute to its biological activities. Additionally, the compound can modulate signaling pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-4-methoxy-2-(3-methylbut-1-en-1-yl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the phenol ring, along with the 3-methylbut-1-en-1-yl substituent, makes it a versatile compound for various applications .

Properties

CAS No.

93128-38-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-ethoxy-4-methoxy-2-(3-methylbut-1-enyl)phenol

InChI

InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6-10,15H,5H2,1-4H3

InChI Key

TXKFHLOUMJTZQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C=CC(C)C)OC

Origin of Product

United States

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